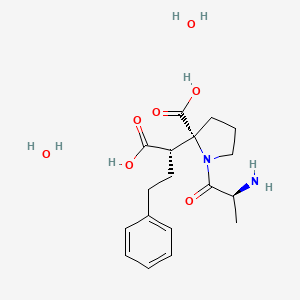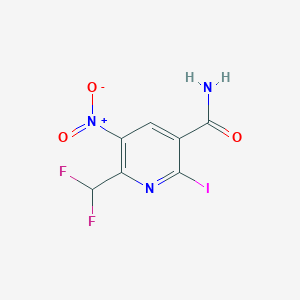
(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes four carboxylic acid groups and two methyl ester groups. Its stereochemistry is defined by the (2r,3r)-rel configuration, which plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanetetracarboxylic acid with methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are essential to ensure high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanetetracarboxylic acid: Lacks the ester groups but shares the core structure.
Dimethyl butanedioate: Similar ester groups but fewer carboxylic acid groups.
Tartaric acid derivatives: Share similar stereochemistry and functional groups.
Uniqueness
The uniqueness of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester lies in its combination of multiple carboxylic acid and ester groups, along with its specific stereochemistry
Propriétés
Formule moléculaire |
C10H14O8 |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
(3R,4R)-3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 |
Clé InChI |
FKFVPINWMGATEI-PHDIDXHHSA-N |
SMILES isomérique |
COC(=O)[C@H](CC(=O)O)[C@@H](CC(=O)O)C(=O)OC |
SMILES canonique |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)









![trans-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B11926765.png)

